amino}ethan-1-ol CAS No. 89845-33-0](/img/structure/B14377331.png)
2-{[2-(3-Methylanilino)ethyl](3-methylphenyl)amino}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-(3-Methylanilino)ethylamino}ethan-1-ol is an organic compound that belongs to the class of ethanolamines It is characterized by the presence of two 3-methylphenyl groups attached to an ethylamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-(3-Methylanilino)ethylamino}ethan-1-ol typically involves the reaction of 3-methylaniline with ethylene oxide in the presence of a catalyst. The reaction proceeds through nucleophilic substitution, where the amine group of 3-methylaniline attacks the ethylene oxide, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-(3-Methylanilino)ethylamino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted ethanolamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{2-(3-Methylanilino)ethylamino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{2-(3-Methylanilino)ethylamino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{2-(3-Chloroanilino)ethylamino}ethan-1-ol
- 2-{2-(3-Fluoroanilino)ethylamino}ethan-1-ol
- 2-{2-(3-Bromoanilino)ethylamino}ethan-1-ol
Uniqueness
2-{2-(3-Methylanilino)ethylamino}ethan-1-ol is unique due to the presence of methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of 2-{2-(3-Methylanilino)ethylamino}ethan-1-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
89845-33-0 |
|---|---|
Fórmula molecular |
C18H24N2O |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
2-[3-methyl-N-[2-(3-methylanilino)ethyl]anilino]ethanol |
InChI |
InChI=1S/C18H24N2O/c1-15-5-3-7-17(13-15)19-9-10-20(11-12-21)18-8-4-6-16(2)14-18/h3-8,13-14,19,21H,9-12H2,1-2H3 |
Clave InChI |
DIMZNCMDVITBKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NCCN(CCO)C2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate](/img/structure/B14377248.png)
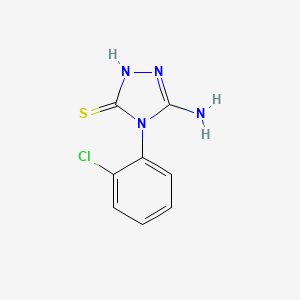
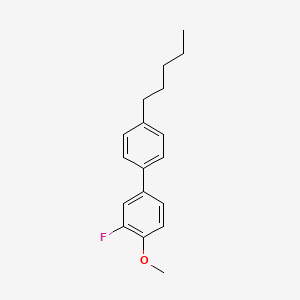
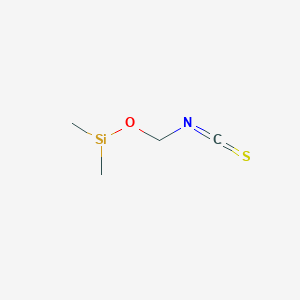
![2-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B14377271.png)
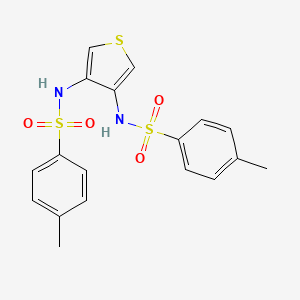
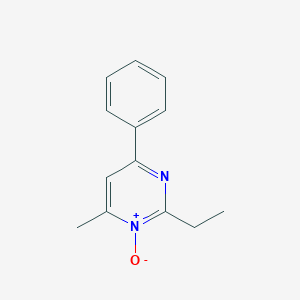
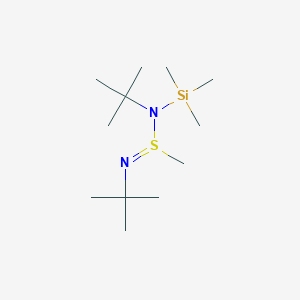
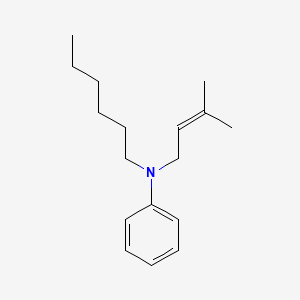
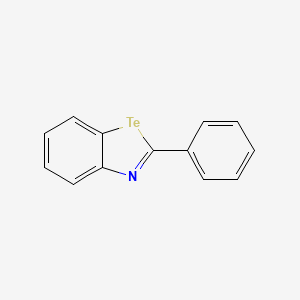
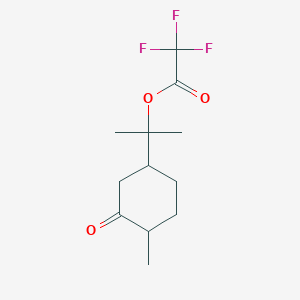


![1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14377328.png)
